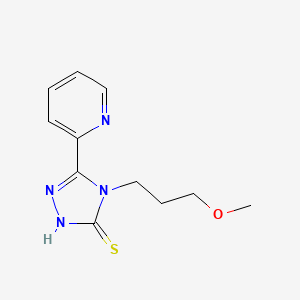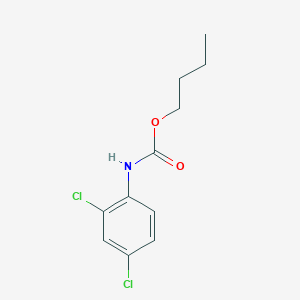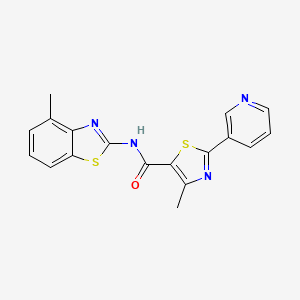![molecular formula C22H28N2O2 B4658222 N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4658222.png)
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, also known as MPWB, is a chemical compound that has been extensively researched for its potential use in various scientific fields. MPWB is a benzamide derivative that has been shown to have significant biological activity, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide involves its binding to the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors in animal models. Additionally, this compound has been shown to have potent analgesic effects, which may be related to its activity at other receptors in the brain and spinal cord.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological systems of the body. In animal models, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as to have potent analgesic effects. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide in lab experiments include its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier and exert effects on the central nervous system. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide, including the development of new benzamide derivatives with improved biological activity, the investigation of its potential use as a treatment for addiction and other neurological disorders, and the exploration of its anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the biochemical and physiological systems of the body.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperidinyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have significant activity as a dopamine D3 receptor antagonist, making it a potential treatment for addiction and other neurological disorders. In pharmacology, this compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. In medicinal chemistry, this compound has been used as a lead compound for the development of new benzamide derivatives with improved biological activity.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-16-26-21-10-4-18(5-11-21)22(25)23-19-6-8-20(9-7-19)24-14-12-17(2)13-15-24/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCNNPCQLQVSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4658142.png)
![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)


![2,4-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4658181.png)
![4-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4658188.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)
![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)


![3-{4-(4-ethoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4658242.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4658259.png)